molecular formula C11H13ClNO3PS B13729100 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile CAS No. 4081-32-7

4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile

Cat. No.: B13729100
CAS No.: 4081-32-7
M. Wt: 305.72 g/mol
InChI Key: KVPDTNOBCPYEMW-UHFFFAOYSA-N
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Description

4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile is a chemical compound with the molecular formula C11H13ClNO3PS and a molecular weight of 305.718 g/mol. This compound is known for its unique structure, which includes a chloromethyl group, an ethoxy group, and a phosphinothioyl group attached to a benzonitrile ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile typically involves the reaction of 4-hydroxy-3-methoxybenzonitrile with chloromethyl ethyl phosphinothioate under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phosphinothioyl group can be oxidized to form phosphinyl derivatives using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and bases (e.g., sodium hydroxide).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetonitrile).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups.

    Oxidation Reactions: Phosphinyl derivatives.

    Reduction Reactions: Amino derivatives.

Scientific Research Applications

4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: In the study of enzyme inhibition and protein modification due to its reactive functional groups.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The phosphinothioyl group can interact with thiol groups in proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)phenyltrimethoxysilane: Similar in having a chloromethyl group but differs in the presence of a trimethoxysilane group instead of a phosphinothioyl group.

    4-(Chloromethyl)benzonitrile: Similar in having a chloromethyl group and a benzonitrile ring but lacks the ethoxy and phosphinothioyl groups.

Uniqueness

4-[Chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile is unique due to the presence of the phosphinothioyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

4081-32-7

Molecular Formula

C11H13ClNO3PS

Molecular Weight

305.72 g/mol

IUPAC Name

4-[chloromethyl(ethoxy)phosphinothioyl]oxy-3-methoxybenzonitrile

InChI

InChI=1S/C11H13ClNO3PS/c1-3-15-17(18,8-12)16-10-5-4-9(7-13)6-11(10)14-2/h4-6H,3,8H2,1-2H3

InChI Key

KVPDTNOBCPYEMW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(CCl)OC1=C(C=C(C=C1)C#N)OC

Origin of Product

United States

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